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Compound of Interest

Compound Name: Selenium-80

Cat. No.: B083656

High background signal in the 80Se channel can obscure genuine biological signals and
complicate data analysis. Follow this guide to diagnose and resolve the common causes of
elevated Selenium-80 noise.

Is the high 80Se signal present in wash solutions or only
with cells?

This initial check helps to distinguish between instrument/reagent contamination and cell-
related issues.

Workflow for Diagnosing 80Se Background
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Caption: Troubleshooting workflow for high 80Se background.
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Frequently Asked Questions (FAQSs)
Category 1: Instrument and Reagent-Related Issues

Q1: What are common sources of Selenium-80 contamination in mass cytometry reagents?

Al: Selenium-80 background can be introduced through various reagents and consumables.
Common sources include:

e Quantum Dots: Some commercial quantum dots used in other applications contain selenium

isotopes (72-82Se) and can be a source of contamination if present in the lab
environment[1].

o Water and Buffers: Contaminants such as lead (Pb), mercury (Hg), and tin (Sn) can be
present in water pipes or distilled water systems. While not selenium, they contribute to
general background noise. It is crucial to ensure high-purity water and reagents[1].

o Labware Cleaning: Barium (Ba) from dish soap is a known contaminant in mass
cytometry[1]. Ensure thorough rinsing of all labware with high-purity water.

Q2: How can | test my reagents for Selenium-80 contamination?
A2: Before staining your cells, you can check your buffers and solutions for contamination.

« Dilute each buffer (e.g., staining buffer, wash buffer, cell acquisition solution) 1:10,000 in
deionized water[1].

e Run these diluted solutions on the mass cytometer in "solution” mode.

e Monitor the 80Se channel for any significant signal, which would indicate contamination.

Category 2: Sample Preparation and Staining Protocol

Q3: How does non-specific antibody binding contribute to 80Se background?

A3: If you are using an antibody conjugated to 80Se, non-specific binding can be a major
source of background. This can occur due to:
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e Fc Receptor Binding: Immune cells like macrophages, monocytes, and B cells have Fc
receptors that can bind to the Fc region of antibodies non-specifically[2][3].

» Binding to Dead Cells: Dead cells have compromised membranes and tend to non-
specifically bind antibodies, leading to high background across all channels[1][2].

o Excess Antibody Concentration: Using too much antibody can lead to binding to low-affinity
sites, increasing the background signal[2].

Q4: What steps can | take to minimize non-specific binding of an 80Se-conjugated antibody?
A4: To reduce non-specific binding, implement the following in your protocol:

o Antibody Titration: Always titrate your antibodies to determine the optimal concentration that
provides the best signal-to-noise ratio[2].

o Fc Receptor Blocking: Pre-incubate your cells with an Fc blocking reagent to saturate Fc
receptors before adding your primary antibodies[2][3].

o Dead Cell Exclusion: Use a viability dye, such as cisplatin, to label dead cells. These can
then be excluded during data analysis[1][4].

 Sufficient Washing: Ensure adequate washing steps to remove unbound antibodies[5].

« Filter Antibody Cocktails: Filter your antibody cocktails before use to remove any aggregates
that can cause non-specific binding[5].

Category 3: Data Analysis and Correction

Q5: Can signal from other channels "spill over" into the 80Se channel?

A5: Yes, signal spillover can be a source of background in the 80Se channel. This can happen
in a few ways:

o Oxide Formation: Certain metal isotopes, particularly lanthanides, can oxidize, creating a
signal at their mass +16 (M+16)[1]. While Selenium itself is not a lanthanide, this can be a
general source of background in mass cytometry.
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e Abundance Sensitivity: An over-abundance of ions in an adjacent mass channel can lead to
a broader mass peak that "spills over" into the neighboring channel[1].

« |sotopic Impurities: The heavy metal isotopes used for antibody conjugation may contain
trace amounts of other isotopes, which can contribute to signal in unintended channels[6].

Q6: How can | correct for spillover into the 80Se channel?
A6: Spillover can be corrected during data analysis:

» Single-Stain Compensation Controls: Run single-stain controls for all metals in your panel,
especially those adjacent to 80Se or known to cause M+16 spillover.

o Spillover Matrix: Use the data from your single-stain controls to generate a spillover matrix.
This matrix quantifies the percentage of signal from one channel that is detected in another
and can be used to computationally correct your data[7][6].

Experimental Protocol: Clean Staining for Mass
Cytometry

This protocol incorporates best practices to minimize background noise, including from
Selenium-80.

Materials:

e Single-cell suspension

e Low-Barium PBS[4]

o Cell Staining Media (CSM): PBS with 0.5% BSA and 2mM EDTA
e Fc Receptor Blocking solution

o Cisplatin (or other viability dye)

¢ Metal-conjugated antibodies (titrated)

o Fixation/Permeabilization Buffer
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Cell Acquisition Solution (CAS)

Procedure:

Cell Preparation: Start with a high-viability single-cell suspension (>80%)[1].

Viability Staining: a. Wash cells with Low-Barium PBS. b. Resuspend cells in PBS and add
cisplatin to a final concentration of 0.025 uM per 1 million cells[4]. c. Incubate for 5 minutes
at room temperature. d. Quench the reaction by adding CSM. e. Wash cells twice with CSM.

Fc Blocking: a. Resuspend cells in CSM. b. Add Fc blocking reagent according to the
manufacturer's instructions and incubate for 10 minutes at room temperature[3][4].

Surface Staining: a. Prepare a cocktail of your surface antibodies at their pre-titrated optimal
concentrations. b. Filter the antibody cocktail through a 0.1 pum spin filter[5]. c. Add the
filtered antibody cocktail to the cells and incubate for 30 minutes at room temperature,
protected from light[4]. d. Wash cells twice with CSM.

Intracellular Staining (if applicable): a. Fix and permeabilize cells according to your protocol.
b. Prepare and filter the intracellular antibody cocktail. c. Add the intracellular antibody
cocktail and incubate for 30 minutes at room temperature. d. Wash cells twice with
permeabilization buffer.

Final Steps: a. Resuspend cells in a fixation buffer (e.g., 4% PFA) for 10 minutes to stabilize
the cells[8]. b. Wash cells and resuspend in Cell Acquisition Solution (CAS) containing
normalization beads (e.g., EQ Four Element Calibration Beads)[9]. c. Filter the final cell
suspension through a 35 um cell strainer immediately before acquisition[8].

Data Summary Table: Sources of 80Se Background
and Mitigation Strategies
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Source of . Experimental Data Analysis
Potential Cause o L
Background Mitigation Strategy = Mitigation Strategy
) Flush system
Residual ]
) ) thoroughly; use high-
Instrumental contaminants in

Contamination

fluidics, contaminated
sheath fluid.

purity water and CAS.
Test all solutions

before use[1].

Not applicable.

Reagent

Contamination

Contaminated buffers

or media.

Use fresh, high-purity,
filtered reagents. Test
individual reagents for
background signal[1]

[5].

Not applicable.

Non-Specific Antibody
Binding

Binding to dead cells,
Fc receptors, or

excess antibody.

Include viability dye,
use Fc block, titrate
antibodies, and
ensure sufficient
washing[8][2][3].

Gate out dead cells

and debris.

Signal Spillover

Oxide formation
(M+16) from other
channels, abundance

sensitivity.

Design panel to
minimize spillover

where possible[1].

Use single-stain
controls to create a
spillover matrix for

compensation[7][6].

Intrinsic Selenium

Biological presence of

selenium in cells.

Run unstained control
to determine baseline

signal.

Baseline subtraction.

Visualization of Background Noise Sources
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Sources of Background Noise

Manifestations in Data
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Caption: Conceptual diagram of background noise sources in mass cytometry.
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 To cite this document: BenchChem. [Troubleshooting Guide: High Background in the
Selenium-80 Channel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083656#how-to-reduce-background-noise-from-
selenium-80-in-mass-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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